![molecular formula C13H4Br6O3 B1619049 Bis(2,4,6-tribromophenyl) carbonate CAS No. 67990-32-3](/img/structure/B1619049.png)
Bis(2,4,6-tribromophenyl) carbonate
Overview
Description
Bis(2,4,6-tribromophenyl) carbonate: is a brominated organic compound with the molecular formula C13H4Br6O3. It is primarily used as a flame retardant due to its high bromine content, which makes it effective in reducing the flammability of various materials. This compound is part of the broader class of brominated flame retardants, which are widely used in the electronics, textiles, and plastics industries to enhance fire safety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-tribromophenyl) carbonate typically involves the reaction of 2,4,6-tribromophenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows: [ 2 , \text{C6H2Br3OH} + \text{COCl2} \rightarrow \text{C13H4Br6O3} + 2 , \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled conditions. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(2,4,6-tribromophenyl) carbonate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Hydrolysis: The carbonate group can be hydrolyzed in the presence of water and a base, leading to the formation of 2,4,6-tribromophenol and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: This reaction is usually performed in aqueous solutions with a base like NaOH at elevated temperatures.
Major Products:
Substitution Reactions: Depending on the nucleophile, various substituted phenyl carbonates can be formed.
Hydrolysis: The primary products are 2,4,6-tribromophenol and carbon dioxide.
Scientific Research Applications
Flame Retardant Applications
1. Industry Usage
The primary application of Bis(2,4,6-tribromophenyl) carbonate is as a flame retardant in various materials:
- Plastics : Used in the production of fire-resistant plastics for consumer goods and industrial applications.
- Textiles : Incorporated into fabrics to enhance fire safety standards.
- Electronics : Utilized in circuit boards and electronic components to prevent ignition and reduce flammability.
The effectiveness of this compound as a flame retardant stems from its ability to release bromine radicals upon heating, which interfere with the combustion process by reacting with free radicals in flames .
2. Mechanism of Action
The flame-retardant properties are attributed to the dual-phase action of this compound:
- Gas Phase : Bromine radicals inhibit flame propagation.
- Condensed Phase : The compound forms a protective char layer that prevents further combustion.
Synthesis and Chemical Reactions
1. Synthesis Methods
The synthesis typically involves the reaction of 2,4,6-tribromophenol with phosgene in the presence of a base like pyridine:
This process is conducted under controlled conditions to maximize yield and purity.
2. Reaction Types
- Nucleophilic Substitution Reactions : Can occur where bromine atoms are replaced by nucleophiles such as hydroxide ions.
- Hydrolysis : Under basic conditions, it can hydrolyze to yield 2,4,6-tribromophenol and carbon dioxide.
While this compound itself is not widely used directly in biological applications, its derivatives are studied for potential antimicrobial and antifungal activities. Additionally, concerns regarding the environmental persistence and toxicity of brominated compounds have led to increased scrutiny over their use.
Case Study: Toxicological Concerns
Research has indicated that compounds related to this compound may exhibit endocrine-disrupting properties. For instance, studies on 2,4,6-tribromophenol (a degradation product) have shown potential neurotoxic effects and interactions with thyroid hormone-binding proteins . This highlights the importance of evaluating both efficacy and safety in the application of brominated flame retardants.
Mechanism of Action
The flame-retardant properties of Bis(2,4,6-tribromophenyl) carbonate are primarily due to the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The compound acts in both the gas phase and the condensed phase, providing a comprehensive flame-retardant effect.
Comparison with Similar Compounds
Tetrabromobisphenol A (TBBPA): Another widely used brominated flame retardant with similar applications.
Hexabromocyclododecane (HBCD): Used in polystyrene foam insulation and other materials.
Polybrominated diphenyl ethers (PBDEs): A class of brominated flame retardants used in various consumer products.
Uniqueness: Bis(2,4,6-tribromophenyl) carbonate is unique due to its specific structure, which provides a balance of high bromine content and stability. This makes it particularly effective in applications where both high thermal stability and flame retardancy are required.
Biological Activity
Bis(2,4,6-tribromophenyl) carbonate (CAS Number: 67990-32-3) is a brominated compound primarily used as a flame retardant. Its structure consists of two 2,4,6-tribromophenyl groups linked by a carbonate moiety, which contributes to its biological activity and environmental persistence. This article reviews the biological effects of this compound based on diverse research findings and case studies.
Property | Value |
---|---|
Molecular Formula | C₁₃H₄Br₆O₃ |
Molecular Weight | 687.59 g/mol |
Density | 2.49 g/cm³ |
Boiling Point | 546.4 °C |
Flash Point | 284.3 °C |
LogP | 7.839 |
Toxicological Profile
Research indicates that this compound exhibits various toxicological effects:
- Endocrine Disruption : Similar to other polybrominated flame retardants (PBFRs), this compound has been linked to endocrine disruption. It can interfere with thyroid hormone transport proteins, potentially leading to developmental and reproductive toxicity .
- Carcinogenic Potential : Some studies suggest that compounds structurally related to this compound may have carcinogenic properties. While specific data on this compound is limited, its structural analogs have raised concerns regarding long-term exposure risks .
- Neurotoxicity : Evidence indicates that brominated phenols can affect neurodevelopment, potentially leading to neurotoxic outcomes. The mechanism may involve disruption of calcium signaling pathways in neurons .
Case Studies
- Short-term Feeding Studies : A study conducted over 4 and 13 weeks demonstrated significant liver and thyroid effects in test animals exposed to PBFRs, including this compound. These findings highlight the need for further investigation into its chronic effects on human health .
- Debromination and Biodegradation : Research into the biodegradation of related compounds like 2,4,6-tribromophenol (TBP) shows that microbial processes can effectively reduce brominated content in contaminated environments. This suggests potential pathways for the degradation of this compound in natural settings .
Environmental Impact
The persistence of this compound in the environment raises concerns about bioaccumulation and long-term ecological effects. Its high LogP value indicates significant lipophilicity, suggesting it may accumulate in fatty tissues of organisms . Furthermore, its potential to form toxic metabolites through environmental degradation processes necessitates monitoring in aquatic systems.
Properties
IUPAC Name |
bis(2,4,6-tribromophenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4Br6O3/c14-5-1-7(16)11(8(17)2-5)21-13(20)22-12-9(18)3-6(15)4-10(12)19/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCZCJACRVPWFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4Br6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987410 | |
Record name | Bis(2,4,6-tribromophenyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70987410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
687.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67990-32-3 | |
Record name | Phenol, 2,4,6-tribromo-, 1,1′-carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67990-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2,4,6-tribromo-, 1,1'-carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067990323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,4,6-tribromo-, 1,1'-carbonate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2,4,6-tribromophenyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70987410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,4,6-tribromophenyl) carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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